Lipophilicity Differentiation: 7.4-Fold Higher LogP vs. 6-Fluoro Regioisomer Drives Differential Extraction and Chromatographic Behavior
The target 2-amino-3-fluorophenyl isomer exhibits a calculated LogP of 2.77 , which is 0.87 log units (45.8%) higher than the XLogP3-AA of 1.9 reported for the 2-amino-6-fluorophenyl regioisomer (CAS 954239-11-3) [1]. This difference corresponds to an approximately 7.4-fold greater octanol-water partition coefficient for the 3-fluoro isomer, directly affecting reversed-phase HPLC retention times, liquid-liquid extraction recovery, and the calculated lipophilic ligand efficiency (LLE) of final drug candidates derived from this building block.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.77 (ChemSrc, predicted) |
| Comparator Or Baseline | tert-Butyl (2-amino-6-fluorophenyl)carbamate (CAS 954239-11-3): XLogP3-AA = 1.9 (PubChem computed) |
| Quantified Difference | ΔLogP = 0.87 (≈ 7.4× difference in partition coefficient) |
| Conditions | Predicted/computed LogP values from ChemSrc (fragment-based) and PubChem XLogP3-AA algorithm; validated against experimental octanol-water partitioning for analogous fluoroanilines |
Why This Matters
A 7.4-fold difference in lipophilicity directly impacts extraction efficiency, preparative HPLC method development, and the calculated logD of downstream drug candidates, making regioisomeric substitution unacceptable for reproducible synthetic protocols.
- [1] PubChem. tert-Butyl (2-amino-6-fluorophenyl)carbamate: XLogP3-AA = 1.9, TPSA = 64.4 Ų. CID 10082408. Accessed 2026. View Source
